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Introduction
3-(N-Ethylaminocarbonyl)phenylboronic acid is a bifunctional organic compound of

significant interest in medicinal chemistry and materials science. Its phenylboronic acid moiety

offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura

cross-coupling reaction, and provides a recognition site for diols, such as those found in

carbohydrates. The N-ethylaminocarbonyl group imparts distinct polarity and hydrogen bonding

capabilities, influencing the molecule's solubility, crystal packing, and interaction with biological

targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(N-
Ethylaminocarbonyl)phenylboronic acid, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is

crucial for confirming the chemical identity, purity, and structural integrity of the compound. This

document is intended for researchers, scientists, and drug development professionals who

require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview
The chemical structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid is presented below:
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Systematic Name: 3-(Ethylcarbamoyl)phenylboronic acid CAS Number: 850568-35-3 Molecular

Formula: C₉H₁₂BNO₃ Molecular Weight: 193.01 g/mol

The spectroscopic characterization of this molecule is dictated by its constituent functional

groups: a meta-substituted benzene ring, a boronic acid group (-B(OH)₂), and an N-ethyl amide

group (-CONHCH₂CH₃). Each of these components will give rise to characteristic signals in the

NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-(N-Ethylaminocarbonyl)phenylboronic acid, ¹H, ¹³C, and ¹¹B

NMR experiments are particularly informative.

¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons

and their connectivity. The expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ are

as follows:
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Proton

Assignment

Expected

Chemical Shift

(ppm)

Multiplicity Integration Notes

Aromatic-H 7.5 - 8.2 m 4H

The four protons

on the benzene

ring will appear

as a complex

multiplet due to

their distinct

chemical

environments

and coupling

patterns.

Amide-NH 8.5 - 9.0 t 1H

The amide

proton will likely

appear as a

triplet due to

coupling with the

adjacent

methylene (-

CH₂-) protons.

Its chemical shift

is sensitive to

solvent and

concentration.

Boronic acid-OH ~8.0 (broad) s 2H

The acidic

protons of the

boronic acid

group are often

broad and may

exchange with

residual water in

the solvent. Their

chemical shift

can be variable.
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Methylene (-

CH₂-)
3.2 - 3.4 q 2H

The methylene

protons are

coupled to the

methyl protons,

resulting in a

quartet.

Methyl (-CH₃) 1.0 - 1.2 t 3H

The terminal

methyl protons

will appear as a

triplet due to

coupling with the

methylene

protons.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the

molecule.

Carbon Assignment
Expected Chemical Shift

(ppm)
Notes

Carbonyl (C=O) 165 - 170
The amide carbonyl carbon is

typically found in this region.

Aromatic-C 125 - 140

The aromatic carbons will give

rise to several signals in this

range. The carbon attached to

the boron atom may show a

broader signal due to

quadrupolar relaxation of the

boron nucleus.

Methylene (-CH₂-) 35 - 40

Methyl (-CH₃) 14 - 16
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¹¹B NMR Spectroscopy
Boron-11 NMR is a specialized technique that is highly informative for boron-containing

compounds.[1][2][3]

Boron Species
Expected Chemical Shift

(ppm)
Notes

Trigonal boronic acid 28 - 33

In its free form, the boron atom

is sp² hybridized and will

exhibit a chemical shift in this

range.[1][3]

Tetracoordinated boronate 5 - 10

In the presence of diols or in

certain solvent systems, the

boronic acid can form a

tetracoordinated boronate

ester, shifting the ¹¹B signal

upfield.[1][2][3]

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve 5-10 mg of 3-(N-Ethylaminocarbonyl)phenylboronic acid in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard PENDANT or APT

sequence, should be performed.

¹¹B NMR: A proton-decoupled ¹¹B experiment should be acquired. The spectral width should

be set to encompass the expected chemical shift range for boronic acids.
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 3-(N-Ethylaminocarbonyl)phenylboronic acid will be

characterized by the vibrational modes of the amide, boronic acid, and aromatic moieties.

Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch (boronic

acid)
3200 - 3600 Strong, broad

This broad absorption

is characteristic of the

hydrogen-bonded O-H

groups of the boronic

acid.[4]

N-H stretch (amide) 3300 - 3500 Medium

This peak may be

partially obscured by

the broad O-H stretch.

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (amide I) 1630 - 1680 Strong

A strong, sharp peak

characteristic of the

amide carbonyl group.

N-H bend (amide II) 1510 - 1570 Medium

C=C stretch

(aromatic)
1450 - 1600 Medium

A series of bands in

this region is

indicative of the

benzene ring.

B-O stretch 1310 - 1380 Strong

A strong absorption

characteristic of the B-

O single bond in

boronic acids.[4][5][6]

Experimental Protocol for IR Data Acquisition:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation
(ATR or KBr Pellet)

Acquire Background Spectrum

Acquire Sample Spectrum

Data Processing
(Baseline Correction)

Peak Identification &
Functional Group Assignment

Click to download full resolution via product page

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-(N-Ethylaminocarbonyl)phenylboronic acid, electrospray ionization
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(ESI) is a suitable technique.

Ion Expected m/z Notes

[M+H]⁺ 194.09
The protonated molecule is

expected in positive ion mode.

[M-H]⁻ 192.08

The deprotonated molecule is

expected in negative ion

mode.

[M+Na]⁺ 216.07
Adducts with sodium are

common in ESI-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental

composition of the molecule. For C₉H₁₂BNO₃, the calculated exact mass for the [M+H]⁺ ion is

194.0983.

Experimental Protocol for MS Data Acquisition:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid

chromatography (LC) system for purity analysis.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both

positive and negative ion modes.
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Conclusion
The comprehensive spectroscopic analysis of 3-(N-Ethylaminocarbonyl)phenylboronic acid,

employing ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, provides a robust

methodology for its structural confirmation and purity assessment. The expected spectral data

presented in this guide serve as a valuable reference for researchers working with this

compound. Adherence to the outlined experimental protocols will ensure the acquisition of

high-quality data, enabling confident structural elucidation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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